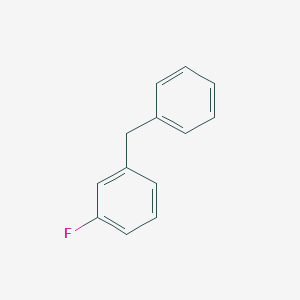

1-Benzyl-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJVVMNLYVCJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164350 | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-00-0 | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-Benzyl-3-Fluorobenzene as a Pharmacophore Scaffold

This technical guide provides a comprehensive analysis of 1-Benzyl-3-fluorobenzene, focusing on its synthesis, physicochemical properties, and utility in medicinal chemistry.

Executive Summary

1-Benzyl-3-fluorobenzene (CAS: 1496-00-0), also known as 3-fluorodiphenylmethane, is a critical structural motif in medicinal chemistry. It serves as a lipophilic, metabolically stable scaffold used to link pharmacophores or mimic the steric bulk of diphenylmethane while modulating electronic properties via the fluorine substituent.

Unlike its non-fluorinated analog, the inclusion of a fluorine atom at the meta position deactivates the specific phenyl ring toward oxidative metabolism and alters the dipole moment, potentially improving binding affinity in hydrophobic pockets. This guide details the precision synthesis, physical characterization, and handling protocols for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-Fluoro-3-(phenylmethyl)benzene |

| Common Synonyms | 3-Fluorodiphenylmethane; m-Benzylfluorobenzene |

| CAS Number | 1496-00-0 |

| Molecular Formula | C₁₃H₁₁F |

| Molecular Weight | 186.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | 1.076 g/mL (at 25 °C) |

| Boiling Point | ~264 °C (Predicted/Lit. analog) |

| LogP (Predicted) | 4.4 ± 0.3 |

| Refractive Index |

Structural Analysis

The molecule consists of two benzene rings connected by a methylene bridge (

-

Electronic Effect: The m-F substituent exerts a strong inductive electron-withdrawing effect (-I) on the ring, lowering the electron density at the ortho and para positions relative to itself, which influences metabolic oxidation rates.

-

Conformation: The methylene bridge allows for significant rotational freedom, enabling the two phenyl rings to adopt a "butterfly" or twisted conformation often required for receptor binding.

Synthetic Routes & Protocols

Method A: Regioselective Friedel-Crafts Alkylation (Preferred)

To ensure the fluorine is in the meta position relative to the benzyl group, one must alkylate benzene with 3-fluorobenzyl chloride.

-

Incorrect Route: Alkylating fluorobenzene with benzyl chloride yields a mixture of ortho- and para- isomers due to the ortho/para directing nature of the fluorine substituent.

-

Correct Route: Benzene + 3-Fluorobenzyl chloride

1-Benzyl-3-fluorobenzene.

Experimental Protocol

Reagents:

-

Benzene (Excess, acts as solvent/reactant)

-

3-Fluorobenzyl chloride (1.0 equiv)

-

Aluminum Chloride (

, 0.1–0.2 equiv, catalytic) or

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with

. -

Charge: Add anhydrous benzene (10 volumes) and anhydrous

(0.2 equiv) to the flask. -

Addition: Add 3-fluorobenzyl chloride (1.0 equiv) dropwise over 30 minutes at room temperature.

-

Note: The reaction is exothermic; use a water bath if temp exceeds 40 °C.

-

-

Reaction: Reflux the mixture for 2–4 hours. Monitor consumption of benzyl chloride by TLC (Hexanes).

-

Quench: Cool to 0 °C and quench carefully with ice-water.

-

Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (

). Combine organics, wash with brine, dry over -

Purification: Distill under reduced pressure or purify via silica gel chromatography (100% Hexanes) to yield the product.

Caption: Regioselective synthesis via Friedel-Crafts alkylation using 3-fluorobenzyl chloride to guarantee meta-substitution.

Method B: Suzuki-Miyaura Cross-Coupling (High Precision)

For small-scale library synthesis where high purity is required without distillation.

-

Reactants: 3-Fluorophenylboronic acid + Benzyl bromide.

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 equiv). -

Solvent: Toluene/Water (4:1) or DME/Water.

-

Conditions: Heat to 90 °C for 12 hours. This method tolerates other functional groups on the rings better than Friedel-Crafts.

Reactivity & Metabolic Stability

Metabolic Soft Spots

In drug discovery, the diphenylmethane scaffold is susceptible to metabolism at two key sites. The introduction of fluorine modifies this profile:

-

Methylene Bridge Oxidation: The benzylic carbon (

) is the primary site for CYP450-mediated hydroxylation, leading to the benzhydrol derivative. -

Ring Hydroxylation:

-

Unsubstituted Ring: Prone to para-hydroxylation.

-

Fluorinated Ring: The fluorine atom at position 3 deactivates the ring towards electrophilic enzymatic oxidation. It specifically blocks metabolism at the 3-position and reduces the likelihood of oxidation at the 2- and 4-positions due to electron withdrawal.

-

Caption: Metabolic pathways showing primary oxidation sites. The 3-F substituent protects the substituted ring from oxidative attack.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Storage: Store in a cool, dry place under inert gas (

or Ar) to prevent slow oxidation of the methylene bridge to the benzophenone derivative over long periods. -

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

PubChem. (2025).[3][4] 1-Benzyl-3-fluorobenzene (Compound).[4][5] National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Fluorobenzyl chloride. Link

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. scribd.com [scribd.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-(trifluoromethyl)benzene | C14H11F3 | CID 522575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cas 1496-00-0|| where to buy 1-Fluoro-3-benzylbenzene [chemenu.com]

Electrophilic aromatic substitution on 1-Benzyl-3-fluorobenzene

A Technical Guide to Regioselective Electrophilic Substitution

Executive Summary

1-Benzyl-3-fluorobenzene (3-fluorodiphenylmethane) represents a unique scaffold in medicinal chemistry, offering a lipophilic linker (the methylene bridge) connecting two electronically distinct aromatic systems. For the synthetic chemist, this molecule presents a classic problem of chemoselectivity (Ring A vs. Ring B) and regioselectivity (Ortho vs. Meta vs. Para).

This guide provides a definitive analysis of the electrophilic aromatic substitution (EAS) pathways for this substrate. Unlike simple benzenes, the reactivity here is dictated by the competition between the fluorinated ring (Ring A) , which is electronically deactivated, and the non-fluorinated benzyl ring (Ring B) , which functions as an activated alkylbenzene.

Key Takeaway: Under standard electrophilic conditions, substitution occurs almost exclusively on the non-fluorinated ring (Ring B), with high para-selectivity. Functionalizing the fluorinated core requires alternative synthetic strategies or blocking groups.

Part 1: Mechanistic Analysis & Reactivity Landscape

To design a successful synthesis, one must first map the electronic "hotspots" of the substrate.

1.1 Structural Deconstruction

The molecule consists of two aromatic rings linked by a methylene (

-

Ring A (The Fluorinated Core): Substituted at position 1 (methylene) and position 3 (fluorine).

-

Fluorine Effect: Strong inductive withdrawal (

) deactivates the ring. Weak resonance donation ( -

Methylene Effect: Weakly activating (

, hyperconjugation). -

Net Status: Deactivated relative to Ring B.

-

-

Ring B (The Benzyl Pendant): Monosubstituted by the methyl-3-fluorophenyl group.

1.2 The Chemoselectivity Rule

In a competition between an activated ring (Ring B) and a deactivated ring (Ring A), the electrophile (

The "Benzyl First" Rule: Unless Ring B is sterically blocked or electronically deactivated by prior substitution, EAS will occur on Ring B.

1.3 Regioselectivity on Ring B

On Ring B, the methylene linker directs Ortho and Para .

-

Para (Position 4'): Favored due to sterics. The benzyl group is bulky, hindering ortho attack.[2]

-

Ortho (Position 2'/6'): Minor product.

-

Meta: Not observed under standard conditions.

1.4 Visualization of Electronic Pathways

Figure 1: Reactivity landscape showing the kinetic dominance of Ring B (green) over the deactivated Ring A (red).

Part 2: Experimental Protocols

The following protocols are designed for Ring B functionalization . If your target requires substitution on Ring A, you must synthesize the biphenylmethane from pre-functionalized precursors (e.g., coupling 3-fluoro-5-nitrobenzyl bromide with benzene).

Protocol A: Controlled Nitration (Synthesis of 4'-(3-fluorobenzyl)-1-nitrobenzene)

Nitration is exothermic and prone to over-nitration. This protocol uses a mild mixed-acid approach to maximize mono-nitration at the para position.

Reagents:

-

Substrate: 1-Benzyl-3-fluorobenzene (1.0 eq)

- (65%, 1.1 eq)

- (conc., solvent/catalyst)

-

DCM (Dichloromethane) as co-solvent (buffers heat)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of substrate in 20 mL DCM. Cool to 0°C.

-

Acid Mix: In a separate vessel, mix 1.1 eq of

into 5 mL cold -

Addition: Add the acid mixture dropwise to the substrate solution over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent dinitration.

-

Aging: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Pour mixture onto 100g crushed ice.

-

Extraction: Extract with DCM (3 x 20 mL). Wash organic layer with sat.

(removes acid) and Brine. -

Purification: The crude will contain ~85% para, ~15% ortho. Recrystallize from Ethanol/Hexane to isolate the para-isomer.

Protocol B: Friedel-Crafts Acylation (Synthesis of Ketone Derivatives)

Acylation is cleaner than alkylation (no poly-substitution).

Reagents:

-

Substrate (1.0 eq)

-

Acetyl Chloride (1.2 eq)

- (anhydrous, 1.5 eq)

-

DCE (1,2-Dichloroethane) or DCM

Step-by-Step Workflow:

-

Slurry: Suspend

in dry DCE at 0°C under Nitrogen. -

Complexation: Add Acetyl Chloride dropwise. Stir 15 min to form the acylium ion.

-

Reaction: Add substrate (dissolved in DCE) slowly.

-

Monitoring: Reaction is usually rapid. Monitor by TLC/HPLC.

-

Workup: Quench slowly into ice/HCl (dissolves aluminum salts).

-

Result: Exclusive formation of the 4'-acetyl derivative. The ortho isomer is negligible due to the bulk of the

complex.

Part 3: Data Presentation & Validation[4]

When validating your product, use the following NMR signatures to confirm regioselectivity.

Table 1: Predicted Isomer Distribution for Nitration

| Isomer | Theoretical Yield | Observed (Typical)* | 1H NMR Diagnostic (Ring B) |

| Para (4') | Major | 80-88% | AA'BB' doublet system (~8.2 ppm, ~7.4 ppm) |

| Ortho (2') | Minor | 10-18% | Complex multiplet, shift downfield due to |

| Meta (3') | Trace | < 2% | Singlet/Doublet patterns (rarely observed) |

| Ring A | Trace | < 1% | Changes in F-coupling constants (rare) |

*Note: Yields depend on temperature control. Higher T increases ortho content.

Analytical Checkpoint (Self-Validating System)

To confirm you have the Para isomer on Ring B:

-

Check Coupling: Look for the symmetric AA'BB' pattern in the aromatic region (approx 7.0–8.5 ppm). This confirms 1,4-substitution on Ring B.

-

Check Fluorine: The

NMR signal should remain relatively unchanged (approx -110 to -115 ppm) compared to the starting material. If the

Part 4: Visualization of Reaction Workflow

The following diagram outlines the decision process for a nitration campaign, including safety checkpoints.

Figure 2: Operational workflow for the nitration of 1-benzyl-3-fluorobenzene, emphasizing temperature control for selectivity.

Part 5: Drug Development Context

Why utilize this scaffold?

-

Metabolic Stability: The fluorine atom on Ring A blocks metabolic oxidation at the reactive phenyl positions (specifically para to the bridge on Ring A), extending half-life (

). -

Lipophilicity: The benzyl linker adds significant lipophilicity (

), aiding in blood-brain barrier (BBB) penetration for CNS targets. -

Pi-Stacking: The electron-deficient Ring A (due to F) and electron-rich Ring B (alkylated) can engage in unique

stacking interactions within a protein binding pocket.

Strategic Note: If your SAR (Structure-Activity Relationship) study requires substitution on the fluorinated ring, do not attempt direct EAS on 1-benzyl-3-fluorobenzene. Instead, use a cross-coupling approach (e.g., Suzuki-Miyaura) using a pre-functionalized 3-fluoro-phenylboronic acid and a benzyl halide.

References

-

Olah, G. A., et al. (1978). Nitration of Alkylbenzenes with Nitronium Salts.

-

Taylor, R. (1990). Electrophilic Aromatic Substitution. Comprehensive text detailing the partial rate factors of benzyl groups vs. halogens.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry. Standard reference for the directing effects of alkyl vs. halo substituents.

-

BenchChem Application Notes. (2025). Regioselectivity of Nitration on Alkylbenzenes.

Sources

Stability and Storage of 1-Benzyl-3-fluorobenzene: A Technical Guide

Executive Summary

1-Benzyl-3-fluorobenzene (CAS 1496-00-0), also known as 3-fluorodiphenylmethane, serves as a critical intermediate in the synthesis of lipophilic pharmaceutical candidates. While the fluorine substituent confers metabolic stability to the aromatic ring, the molecule possesses a specific structural vulnerability: the benzylic methylene bridge .

This guide moves beyond generic storage advice to address the specific oxidative instability of the diphenylmethane scaffold. As researchers, we must treat this compound not merely as a stable liquid, but as a "pre-ketone" that actively seeks oxygen under ambient conditions. The protocols below define a self-validating storage system designed to arrest this radical degradation pathway.

Physicochemical Profile

Understanding the physical state is the first step in proper containment. Unlike its non-fluorinated parent (diphenylmethane, MP ~25°C), the asymmetry introduced by the 3-fluoro substituent typically depresses the melting point, rendering it a liquid at room temperature.

Table 1: Critical Technical Specifications

| Property | Value | Relevance to Storage |

| CAS Number | 1496-00-0 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₃H₁₁F | |

| Molecular Weight | 186.23 g/mol | |

| Physical State | Colorless to pale yellow liquid | Requires leak-proof, septum-sealed containment. |

| Density | ~1.076 g/mL | Heavier than water; sinks in aqueous spills. |

| Boiling Point | ~270°C (est.) / 130°C @ 10mmHg | Low volatility, but high surface area promotes oxidation. |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc | Store away from aqueous bases (slow hydrolysis risk). |

The Degradation Mechanism: Benzylic Oxidation

The primary threat to 1-Benzyl-3-fluorobenzene is autoxidation . The methylene hydrogens (-CH₂-) are "doubly benzylic," meaning the resulting radical is stabilized by resonance with two aromatic rings. This reduces the bond dissociation energy (BDE) significantly (~80-85 kcal/mol) compared to standard alkanes, making it highly susceptible to hydrogen abstraction by atmospheric oxygen or light.

Mechanism of Failure

If stored improperly, the compound degrades into 3-fluorobenzophenone . This impurity is difficult to remove without chromatography and will alter the stoichiometry of subsequent reactions (e.g., Grignard additions).

Diagram 1: Oxidative Degradation Pathway

Visualizing the radical chain reaction that converts the product to a ketone.

Caption: The autoxidation cascade. Light and oxygen convert the methylene bridge into a carbonyl group, destroying the starting material.

Protocol: The Self-Validating Storage System

To ensure scientific integrity, we do not simply "store" the chemical; we maintain it within a controlled environment.

Phase A: Intake & Validation

-

Visual Inspection: Fresh material should be colorless. A yellow tint indicates the formation of conjugated impurities (likely benzophenone derivatives).

-

Purity Check (H-NMR): Quickly scan the proton NMR.

-

Target Signal: Singlet at ~3.9–4.0 ppm (CH₂ bridge).

-

Impurity Signal: Absence of CH₂ and appearance of aromatic shifts characteristic of benzophenones indicates degradation.

-

Phase B: Containment (The "Argon Blanket")

Oxygen exclusion is non-negotiable.

-

Vessel: Use amber glass vials with PTFE-lined caps. The amber glass blocks UV radiation (preventing photo-initiation).

-

Headspace Purge: Upon opening, immediately backfill the headspace with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and settles over the liquid surface.

-

Sealing: For long-term storage (>1 month), wrap the cap junction with Parafilm to prevent gas exchange.

Phase C: Environment

-

Temperature: 2°C to 8°C (Refrigerated). Lowering kinetic energy slows the radical propagation step.

-

Location: Flammables cabinet or dedicated fridge. Isolate from strong oxidizers (e.g., nitric acid, permanganates).

Diagram 2: Storage Decision Workflow

A logic gate for handling incoming inventory.

Caption: Decision tree for intake and storage. Yellow discoloration triggers immediate purification protocols.

Handling & Safety (E-E-A-T)

Causality of Hazards

While not highly volatile, the lipophilicity of 1-Benzyl-3-fluorobenzene allows it to penetrate skin barriers. The fluorine atom increases lipid solubility compared to diphenylmethane.

-

Inhalation: Use a fume hood. The vapor pressure is low, but aerosols can be irritating.

-

Skin Contact: Wear Nitrile gloves (0.11 mm minimum). If splashed, the compound will not wash off easily with water alone due to hydrophobicity; use soap and copious water.

-

Spill Management: Do not use paper towels alone (fire risk if oxidizers are present). Adsorb with vermiculite or sand, then dispose of as organic waste.

Analytical Monitoring

To validate the stability of your stock over time, use the following markers:

-

GC-MS: Look for the Molecular Ion (M+).

-

1-Benzyl-3-fluorobenzene: m/z = 186.

-

Degradation Product (3-Fluorobenzophenone): m/z = 200 (Net gain of +14 Da due to replacement of 2H with O).

-

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 100% Hexanes (or 95:5 Hexanes:EtOAc).

-

The ketone impurity is more polar and will have a lower Rf value than the parent methylene compound.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137037, 1-Fluoro-3-(phenylmethyl)benzene. Retrieved from [Link]

- Soni, V. et al. (2017). Benzylic C–H Oxidation: Mechanisms and Synthetic Applications. Journal of Organic Chemistry.

Commercial Availability & Technical Guide: 1-Benzyl-3-fluorobenzene

Executive Summary

1-Benzyl-3-fluorobenzene (also known as 3-Fluorodiphenylmethane ) is a specialized fluorinated building block used primarily in medicinal chemistry to modulate metabolic stability and lipophilicity in diphenylmethane scaffolds.[1] Unlike its para- and ortho- isomers, which are readily available commodity chemicals, the meta- isomer is frequently a "make-to-order" item due to synthetic regioselectivity challenges.

This guide provides a validated technical roadmap for researchers who encounter stock unavailability. It details the specific pitfalls of "naive" synthesis routes (Friedel-Crafts) and provides a robust, self-validating Suzuki-Miyaura protocol for in-house production, alongside quality control metrics.

Part 1: Chemical Identity & Specifications

Before sourcing or synthesizing, verify the exact isomer requirements. The meta- substitution pattern is critical for specific biological activities (e.g., kinase inhibition) where the fluorine atom acts as a hydrogen bond acceptor or blocks metabolic hotspots.

Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Fluoro-3-(phenylmethyl)benzene | Synonym: 3-Benzylfluorobenzene |

| CAS Number | 399-63-3 | Caution:[1] Do not confuse with p-isomer (587-79-1) or o-isomer (3794-15-8).[1] |

| Molecular Formula | C₁₃H₁₁F | MW: 186.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Low melting point (approx. <25°C) |

| Density | ~1.08 g/mL (Estimate) | Similar to 2-fluoro isomer.[1] |

| Boiling Point | ~260°C (at 760 mmHg) | High boiling point; vacuum distillation recommended.[1] |

| Solubility | Immiscible in water | Soluble in DCM, EtOAc, THF, MeOH. |

Part 2: Synthesis & Manufacturing Routes

The "Friedel-Crafts Trap" (Why you cannot buy it easily)

Many researchers assume this compound is made via simple benzylation of fluorobenzene.[1] This is incorrect.

-

Mechanism: Fluorine is an ortho/para director in Electrophilic Aromatic Substitution (EAS).[1]

-

Result: Reacting Fluorobenzene + Benzyl Chloride (AlCl₃ cat.) yields a mixture of 2- and 4- isomers.[1] The 3- (meta) isomer is formed in negligible quantities.[1]

-

Implication: Commercial "technical grade" lots labeled generically as "Fluorodiphenylmethane" often contain mostly para isomer.[1] Always request chiral/regio-specific GC-MS data. [1]

The Validated Route: Suzuki-Miyaura Cross-Coupling

To ensure 100% regioselectivity for the meta position, the bond must be formed using pre-functionalized meta precursors.

Reaction Scheme:

3-Fluorophenylboronic acid + Benzyl bromide

DOT Diagram: Synthesis Decision Logic

Figure 1: Decision matrix for sourcing vs. synthesizing. Note the critical failure point of Friedel-Crafts alkylation for this specific isomer.

Part 3: Experimental Protocol (Self-Validating)

If commercial stock is unavailable or lead times are excessive (>4 weeks), use this protocol. It is scalable from 1g to 100g.[1]

Materials

-

Precursor A: 3-Fluorophenylboronic acid (CAS 768-35-4) - Widely available.[1]

-

Precursor B: Benzyl bromide (CAS 100-39-0) - Commodity chemical.[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve 3-Fluorophenylboronic acid (1.1 equiv) and Benzyl bromide (1.0 equiv) in degassed 1,4-dioxane.

-

Activation: Add K₂CO₃ (2.0 equiv) dissolved in minimal water.[1]

-

Catalysis: Add Pd(dppf)Cl₂ (0.02 equiv) under a nitrogen stream.[1]

-

Reaction: Heat to 90°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot should disappear.

-

-

Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (3x).[1][3] Dry organics over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

-

Note: The product is non-polar. It elutes quickly.

-

Quality Control (QC) Criteria

| Test | Acceptance Criteria | Purpose |

| ¹H NMR (CDCl₃) | Singlet at ~3.9-4.0 ppm (2H, -CH₂-) | Confirms methylene bridge formation.[1] |

| ¹H NMR (Aromatic) | Multiplet pattern characteristic of meta-substitution | Distinguishes from para (symmetric doublet).[1] |

| GC-MS | Single peak, M+ = 186.2 | Confirms purity and MW. |

| Regio-Isomer Check | No peaks matching o- or p- standards | Critical for biological data integrity. |

Part 4: Sourcing Strategy & Supply Chain

"Buy vs. Make" Threshold

-

< 5 Grams: Buy. Check catalog houses like Fluorochem, Combi-Blocks, or Enamine. Expect to pay a premium for the meta isomer (

150/g).[1] -

> 50 Grams: Make. The precursors (boronic acid and benzyl bromide) are cheap.[1] The cost of goods (COGS) drops significantly for in-house synthesis at this scale.[1]

Vendor Qualification Workflow

When ordering custom synthesis, you must enforce specific QC requirements to avoid receiving the wrong isomer.

Figure 2: Supply chain qualification. Rejecting vendors who propose non-selective routes is crucial.

Part 5: Applications in Drug Design

Bioisosterism & Scaffold Utility

1-Benzyl-3-fluorobenzene serves as a bioisostere for diphenylmethane.[1] The introduction of the fluorine atom at the meta position offers:

-

Metabolic Blocking: Prevents hydroxylation at the electron-rich C3 position by Cytochrome P450 enzymes [1].[1]

-

Conformational Bias: The C-F bond induces a dipole that can lock the two phenyl rings into a preferred conformation relative to the methylene linker, potentially improving binding affinity to target pockets (e.g., GPCRs or Transporters).

Comparison of Diphenylmethane Derivatives

| Derivative | Electronic Effect | Metabolic Stability | Lipophilicity (LogP) |

| Unsubstituted | Neutral | Low (rapid hydroxylation) | ~4.1 |

| 4-Fluoro (Para) | Electron Withdrawing | Moderate | ~4.3 |

| 3-Fluoro (Meta) | Inductive Withdrawal | High | ~4.3 |

References

-

Park, B. K., & Kitteringham, N. R. (1994).[1] Effects of fluorine substitution on drug metabolism and disposition. Drug Metabolism Reviews, 26(3), 605-643.[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7580, Diphenylmethane (Parent Structure).[1] [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 3-Fluorophenylboronic acid.[1] [1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Benzyl-3-fluorobenzene

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust synthetic strategies for the derivatization of 1-benzyl-3-fluorobenzene, a valuable scaffold in medicinal chemistry. The strategic placement of a fluorine atom imparts unique physicochemical properties, making its derivatives attractive for drug discovery programs.[1][2][3][4][5] This document provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for key transformations including electrophilic aromatic substitution, benzylic C-H functionalization, and subsequent cross-coupling reactions. Each section elucidates the mechanistic rationale behind the chosen methodologies, ensuring both scientific integrity and practical applicability for researchers aiming to generate novel molecular entities.

Introduction: The Strategic Value of the 1-Benzyl-3-fluorobenzene Scaffold

The diphenylmethane framework is a common motif in organic and medicinal chemistry.[6] The introduction of a fluorine atom, as in 1-benzyl-3-fluorobenzene, significantly enhances its utility. Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly modulating a molecule's electronic properties, conformation, pKa, and metabolic stability without adding significant steric bulk.[1][4] Judicious incorporation of fluorine can improve a drug candidate's membrane permeability, block metabolic "hot spots," and enhance binding affinity to target proteins.[1][3][4] Consequently, methodologies that allow for the precise and efficient derivatization of fluorinated scaffolds like 1-benzyl-3-fluorobenzene are of paramount importance to the drug discovery and development pipeline.

This guide explores three primary avenues for derivatization, providing both the theoretical underpinning and practical, step-by-step protocols for laboratory execution.

Reactivity Profile and Regioselectivity

Understanding the electronic landscape of 1-benzyl-3-fluorobenzene is critical for predicting the outcome of synthetic transformations, particularly electrophilic aromatic substitution (EAS). The molecule presents two distinct aromatic rings and a reactive benzylic bridge.

-

Fluorinated Phenyl Ring: The fluorine atom is an ortho-, para-director due to the lone pairs on the fluorine atom which can donate electron density into the ring through resonance. However, due to its high electronegativity, fluorine is strongly electron-withdrawing through induction, which deactivates the ring towards electrophilic attack compared to benzene.[7] The deactivating inductive effect is stronger than the activating resonance effect. The benzyl group is a weak activating group and also an ortho-, para-director. When considering EAS on the fluorinated ring, the directing effects of both substituents must be considered. The fluorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The benzyl group at position 1 directs to positions 2, 4, and 6. Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent benzyl group may disfavor substitution at the C2 position, leading to a preference for substitution at the C4 and C6 positions.

-

Non-fluorinated Phenyl Ring: This ring is activated by the methylene bridge and will direct incoming electrophiles to its ortho and para positions. It is generally more reactive towards EAS than the deactivated, fluorinated ring.

-

Benzylic Methylene Bridge: The C-H bonds of the methylene group are the weakest C-H bonds in the molecule (bond dissociation energy ~90 kcal/mol). This is due to the resonance stabilization of the resulting benzylic radical across both phenyl rings.[8][9] This inherent reactivity makes the benzylic position a prime target for radical-based reactions and oxidation.[10][11]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁F |

| Molecular Weight | 186.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~260-262 °C |

| Density | ~1.08 g/cm³ |

Synthetic Strategies and Protocols

This section details the primary synthetic transformations for derivatizing 1-benzyl-3-fluorobenzene. The overall synthetic map is illustrated below.

Caption: Key synthetic pathways for the derivatization of 1-benzyl-3-fluorobenzene.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

EAS is a foundational method for introducing functional groups onto the aromatic rings. Due to the deactivating nature of the fluorine atom, reactions will preferentially occur on the non-fluorinated ring unless harsher conditions are used or that ring is blocked. However, for selective functionalization of the fluorinated ring, the combined directing effects favor substitution at the C4 (para to the benzyl group) and C6 (ortho to the benzyl group) positions.

Nitration introduces a versatile -NO₂ group, which can be further reduced to an amine, enabling a host of subsequent reactions. The standard Ingold-Hughes mechanism proceeds via the formation of a nitronium ion (NO₂⁺) electrophile.[12][13]

-

Causality: A mixture of concentrated nitric and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[13] The reaction is typically run at low temperatures to control the reaction rate and prevent over-nitration.

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1-benzyl-3-fluorobenzene (1.0 eq.) to concentrated sulfuric acid (3.0 eq.).

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the nitrated derivatives. The major isomer expected is 1-benzyl-3-fluoro-4-nitrobenzene.

-

| Reagent | Molar Eq. | Purpose |

| 1-Benzyl-3-fluorobenzene | 1.0 | Substrate |

| Conc. H₂SO₄ | 5.0 | Catalyst / Solvent |

| Conc. HNO₃ | 1.1 | Nitrating Agent |

Halogenation provides a key "handle" for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

-

Causality: Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated fluorinated ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required. The FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that is attacked by the aromatic ring.[14]

-

Protocol:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-3-fluorobenzene (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add iron(III) bromide (FeBr₃, 0.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30-60 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume excess bromine.

-

Transfer the mixture to a separatory funnel, add water, and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify via column chromatography or distillation to yield primarily 4-bromo-1-benzyl-3-fluorobenzene.

-

Strategy 2: Functionalization of the Benzylic Methylene Bridge

The benzylic position is susceptible to both oxidation and radical functionalization due to the stability of the benzylic radical intermediate.[8]

Strong oxidizing agents can convert the benzylic methylene group into a ketone. This transformation is useful for creating benzophenone derivatives, which are important pharmacophores.

-

Causality: Hot potassium permanganate (KMnO₄) is a powerful, non-selective oxidizing agent that will cleave both benzylic C-H bonds and, if present, C-C bonds of alkyl chains to form a carboxylic acid.[10] For converting the methylene to a ketone, milder reagents or more controlled conditions are often preferred, but KMnO₄ is a classic and robust choice that will oxidize the methylene to a ketone, in this case 3-fluorobenzophenone. The reaction proceeds via a complex radical mechanism initiated by hydrogen atom abstraction from the benzylic position.[10]

-

Protocol:

-

In a round-bottom flask, suspend 1-benzyl-3-fluorobenzene (1.0 eq.) in a mixture of water and a co-solvent like pyridine or acetic acid.

-

Add potassium permanganate (KMnO₄, 2.0-3.0 eq.) portion-wise to the stirred mixture.

-

Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove the MnO₂.

-

Acidify the filtrate with dilute HCl, which may precipitate the product if it is a carboxylic acid, or prepare it for extraction.

-

Extract the aqueous solution with ethyl acetate or a similar organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude 3-fluorobenzophenone by recrystallization or column chromatography.

-

Recent advances in photoredox catalysis allow for the direct, late-stage fluorination of benzylic C-H bonds, providing a modern and efficient route to benzyl fluoride derivatives.[15][16][17]

-

Causality: This reaction typically involves a photocatalyst that, upon excitation with visible light, initiates a radical chain reaction. The excited photocatalyst can facilitate a hydrogen atom transfer (HAT) from the weak benzylic C-H bond to a radical initiator. The resulting benzylic radical is then trapped by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to form the C-F bond.[15][18]

-

Protocol (Generalised Photocatalytic Method):

-

In a reaction vial suitable for photocatalysis, combine 1-benzyl-3-fluorobenzene (1.0 eq.), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and an electrophilic fluorine source like NFSI (1.5 eq.).

-

Add a degassed, anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED light source.

-

Irradiate the mixture with stirring for 12-24 hours at room temperature.

-

Upon completion (monitored by GC-MS or LC-MS), concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the 1-benzyl-1,3-difluorobenzene product.

-

| Catalyst System | Fluorine Source | Key Features |

| Decatungstate photocatalyst | NFSI | Utilizes UV or visible light, good for late-stage fluorination.[16][17] |

| Copper(I)/NFSI | NFSI | Radical relay mechanism, efficient for secondary and tertiary sites.[15] |

| Organic Dyes (e.g., Acr⁺-Mes) | Selectfluor | Metal-free conditions, proceeds via radical pathway.[15] |

Strategy 3: Advanced Derivatization via Cross-Coupling

After introducing a bromo or iodo group onto one of the aromatic rings via EAS (Protocol 3.1.2), the resulting aryl halide becomes a versatile substrate for various palladium- or nickel-catalyzed cross-coupling reactions.[19][20][21][22] This strategy allows for the construction of complex C-C, C-N, and C-O bonds.

The Suzuki coupling is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound.

-

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three main steps: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium complex (requiring a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

-

Protocol:

-

To a Schlenk flask, add 4-bromo-1-benzyl-3-fluorobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Conclusion

1-Benzyl-3-fluorobenzene is a highly adaptable starting material for the synthesis of a diverse array of chemical derivatives. By leveraging a combination of classic electrophilic aromatic substitution reactions, modern C-H functionalization techniques, and powerful cross-coupling methodologies, researchers can systematically modify the scaffold at its three key reactive zones: the fluorinated ring, the non-fluorinated ring, and the benzylic bridge. The protocols and strategies outlined in this guide provide a robust framework for accessing novel fluorinated diphenylmethane derivatives, which are of significant interest for applications in medicinal chemistry and materials science.

References

-

Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters, 22(11), 4327–4332. [Link]

-

Lockwood, C. W., & glorious, F. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1113–1132. [Link]

-

Bloom, S., & Lectka, T. (2015). Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. Chemical Communications, 51(58), 11579–11582. [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene. JP4896186B2.

-

Guria, M., & Kumar, S. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. [Link]

-

Bloom, S., & Lectka, T. (2015). Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide. Chemical Communications. [Link]

-

Amijs, C. H. M., & van Koten, G. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 13(3), 543–578. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Kumar, A., & Kumar, S. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Advanced Synthesis & Catalysis, 363(13), 3226–3253. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

-

Pitre, S. P., & Rovis, T. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 14, 1044–1052. [Link]

-

Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. [Link]

-

Stevens, E. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Google Patents. (n.d.).

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

LibreTexts Chemistry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

-

Stevens, E. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. [Link]

-

Domingo, L. R., & Sáez, J. A. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(4), 1337–1345. [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19062-19066. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(8), 1833–1854. [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molecules, 23(7), 1735. [Link]

-

Thieme. (n.d.). Product Class 6: Benzylic Fluorides. [Link]

-

Kumar, D., & Patel, G. (2013). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Journal of the Korean Chemical Society, 57(3), 363–365. [Link]

-

ResearchGate. (n.d.). Nitration of different aromatic substrates. [Link]

-

MacNevin, C. J., & Bedford, R. B. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 98(1), 3–17. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

LibreTexts Chemistry. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Royal Society of Chemistry. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications. [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Oscar. (2021). Benzylic Oxidation. YouTube. [Link]

-

ResearchGate. (n.d.). Nitration of benzene promoted by mesoporous silica‐immobilized FeCl3. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 15. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

Application Note: High-Fidelity Synthesis of 1-Benzyl-3-fluorobenzene via Nickel-Catalyzed Kumada Cross-Coupling

Executive Summary

This application note details the optimized protocol for synthesizing 1-Benzyl-3-fluorobenzene , a critical diarylmethane scaffold used in medicinal chemistry as a hydrophobic linker or pharmacophore.[1] While direct nucleophilic substitution of aryl halides is energetically unfavorable, this protocol utilizes a Nickel-Catalyzed Kumada Cross-Coupling .[1]

We employ (3-Fluorophenyl)magnesium bromide as the nucleophile and Benzyl bromide as the electrophile. This route is selected over the alternative (Benzylmagnesium halide + 1-Bromo-3-fluorobenzene) to minimize the homocoupling dimerization often observed with benzylic Grignard reagents and to ensure strict regiocontrol at the meta-position.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the

Reaction Scheme

[1]Strategic Rationale (Causality)

-

Catalyst Selection (

): Nickel is preferred over Palladium for coupling alkyl/benzyl halides with Grignard reagents due to faster oxidative addition rates and lower cost. The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is crucial; it enforces a cis-geometry on the metal center, accelerating reductive elimination and suppressing -

Order of Addition: The Grignard reagent is added to the electrophile/catalyst mixture. This maintains a low instantaneous concentration of the Grignard relative to the benzyl bromide, suppressing the formation of biaryl homocoupling byproducts (3,3'-difluorobiphenyl).

Visual Workflow & Mechanism

Figure 1: Reaction Workflow and Logic

Caption: Logical flow for the Nickel-catalyzed cross-coupling synthesis.

Figure 2: Catalytic Cycle (Mechanism)

Caption: Ni(0)/Ni(II) catalytic cycle. L2 represents the dppp ligand.

Experimental Protocol

Safety & Pre-requisites[1][2]

-

Hazard Warning: Grignard reagents are pyrophoric and react violently with water. Benzyl bromide is a potent lachrymator; handle only in a fume hood.

-

Glassware: Flame-dried or oven-dried (

) glassware assembled under nitrogen/argon flow.[1]

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Benzyl Bromide | 171.04 | 1.0 | 1.71 g (10 mmol) | Electrophile |

| (3-Fluorophenyl)MgBr | ~201.3 | 1.2 | 12 mL (1.0 M in THF) | Nucleophile |

| 541.08 | 0.02 (2 mol%) | 108 mg | Catalyst | |

| THF (Anhydrous) | 72.11 | Solvent | 40 mL | Solvent |

Step-by-Step Methodology

Step 1: Catalyst Loading[1]

-

Equip a 100 mL 3-neck round-bottom flask with a stir bar, reflux condenser, and rubber septum.

-

Purge the system with inert gas (

or Ar) for 15 minutes. -

Add

(108 mg, 2 mol%) and Benzyl Bromide (1.71 g, 10 mmol). -

Add anhydrous THF (20 mL) via syringe. The solution typically appears reddish-brown or orange.[1]

-

Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exotherm of the subsequent addition.

Step 2: Grignard Addition (The Critical Step)

-

Transfer the commercial (3-Fluorophenyl)magnesium bromide solution (12 mL, 12 mmol) into a dry syringe.

-

Add the Grignard reagent dropwise to the catalyst/benzyl bromide solution over 20–30 minutes.

-

Observation: A color change (often to dark brown/black) indicates the formation of the active Ni(0) species.

-

Note: Rapid addition can lead to uncontrollable exotherms and homocoupling of the Grignard.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature .

-

Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.[1] The benzyl bromide spot should disappear.[2]

Step 3: Quench and Workup

-

Cool the reaction flask back to 0°C.

-

Carefully quench by dropwise addition of saturated aqueous

(10 mL). Caution: Gas evolution.[1] -

Dilute with Diethyl Ether (

) or Ethyl Acetate (50 mL). -

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer twice with

(2 x 30 mL). -

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification[1]

-

The crude oil will likely contain the product and minor amounts of biaryl (3,3'-difluorobiphenyl).

-

Purify via Flash Column Chromatography on silica gel.[3]

-

Eluent: 100% Hexanes (or Pentane). The product is non-polar.

-

Rf: ~0.6–0.7 in Hexanes.

-

-

Evaporate solvents to yield 1-Benzyl-3-fluorobenzene as a clear, colorless oil.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, verify against these expected data points:

-

GC-MS: Look for Molecular Ion peak

.[1]-

Fragment:

(Tropylium ion, characteristic of benzyl group).

-

-

NMR (400 MHz,

-

NMR:

-

Single peak around

(depending on reference).[1] Absence of multiple fluorine peaks confirms no isomer mixing.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent/gas | Re-dry THF over Na/Benzophenone; ensure strict inert atmosphere. |

| Homocoupling (Biaryl) | Grignard added too fast | Slow down addition rate; increase dilution of the reaction mixture. |

| Unreacted Benzyl Bromide | Inactive Catalyst | Use fresh |

| Product Isomerization | High Temperature | Do not reflux.[1] Keep reaction at r.t. or below. |

References

-

Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679. Link

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1][4] Catalysis by nickel-phosphine complexes". Journal of the American Chemical Society, 94(12), 4374–4376. Link[1]

-

Standley, E. A., & Jamison, T. F. (2013). "Simplifying Nickel-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Aryl Halides". Nature, 509, 299-303. (Contextual grounding for Ni-catalysis efficiency). Link[1]

-

Sigma-Aldrich. "Product Specification: 3-Fluorophenylmagnesium bromide".[1][5] (Verification of commercial availability). Link[1]

Sources

Application Notes & Protocols: The Strategic Role of Fluorinated Benzyl Intermediates in Agrochemical Synthesis

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. We delve into the strategic application of intermediates incorporating both fluorine and benzyl functionalities. While the specific molecule 1-benzyl-3-fluorobenzene is a basic structural motif, this guide explores the more complex and commercially relevant ways this chemical logic is applied in modern agrochemicals. We will dissect the rationale behind using these structures, focusing on their impact on biological efficacy and metabolic stability. The herbicide florpyrauxifen-benzyl will be used as a central case study, supplemented by protocols for synthesizing related structures to provide a comprehensive, field-proven perspective.

Part 1: Core Principles - The Synergy of Fluorine and Benzyl Groups in Agrochemical Design

The introduction of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy for enhancing molecular properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target site.[1][2][3] When combined with a benzyl group, these benefits can be strategically deployed.

The benzyl group (C₆H₅CH₂–) is more than just a simple aromatic spacer. It can serve multiple roles:

-

As a Pharmacophore: The benzyl moiety itself can be integral to the molecule's interaction with the target biological receptor, contributing to its overall efficacy.[4]

-

As a Pro-moiety: In compounds like florpyrauxifen-benzyl, the benzyl group acts as an ester, creating a pro-herbicide that is hydrolyzed in the target plant to release the active acidic form.[5][6] This can improve uptake and translocation.

-

As a Protecting Group: In complex multi-step syntheses, the benzyl group is a robust protecting group for alcohols and amines, stable under various conditions but selectively removable via methods like catalytic hydrogenolysis.[7][8][9]

The strategic combination of a fluorinated aromatic ring and a benzyl group can therefore lead to agrochemicals with enhanced potency, better stability, and more controlled delivery of the active ingredient.

Part 2: Application Case Study: Florpyrauxifen-benzyl Herbicide

A prime example of this chemical strategy in action is florpyrauxifen-benzyl , a modern synthetic auxin herbicide used for controlling invasive aquatic weeds.[10][11]

-

Chemical Structure: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, benzyl ester.

-

Mode of Action: Florpyrauxifen-benzyl belongs to the HRAC Group O (WSSA Group 4).[10] It mimics natural plant auxins, leading to unregulated growth and ultimately the death of susceptible plant species.[11]

-

Application & Selectivity: It is highly effective for post-emergence control of problematic aquatic plants like hydrilla and Eurasian watermilfoil, often at lower concentrations than other herbicides, suggesting a degree of selectivity.[10][11]

The key features of its design are:

-

A fluorinated phenyl group , which is critical for its high herbicidal activity.

-

A benzyl ester , which makes it a pro-herbicide. After application, the parent compound is hydrolyzed, releasing the active carboxylic acid within the plant. This process is a crucial part of its environmental degradation pathway.[6]

Environmental Fate and Transformation Pathway

The breakdown of florpyrauxifen-benzyl in an aquatic environment is a multi-step process involving hydrolysis, biodegradation, and photolysis.[6][12] Understanding this is critical for environmental risk assessment.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. protect [ch.ic.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. mass.gov [mass.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Strategic Lithiation of 1-Benzyl-3-fluorobenzene

Executive Summary

This application note details the protocols for the regioselective lithiation of 1-benzyl-3-fluorobenzene (3-fluorodiphenylmethane) . This substrate presents a classic chemoselective challenge: competition between the acidity of the benzylic protons (lateral lithiation) and the directing power of the fluorine atom (Directed Ortho Metalation, DoM).

By modulating the base system and aggregation state, researchers can selectively access:

-

C2-Functionalized Derivatives: Via kinetically controlled DoM using n-BuLi/TMEDA .

-

Benzylic-Functionalized Derivatives: Via thermodynamically controlled lateral metallation using Schlosser’s Base (n-BuLi/KOtBu) .

These protocols are critical for synthesizing fluorinated pharmaceutical intermediates, including profen-type NSAID analogs and fluorinated benzophenones.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the interplay between coordination-complex induced proximity effects (CIPE) and thermodynamic acidity .

The Competitive Landscape

-

Site A (C2-Position): Located between the Fluorine and Benzyl groups. This proton is the most acidic on the ring due to the inductive effect of Fluorine (-I) and the weak acidity enhancement from the benzyl group. It is the kinetic target for DoM.

-

Site B (C6-Position): Ortho to Fluorine, para to Benzyl. Less sterically hindered than C2 but lacks the synergistic activating effect of the benzyl group.

-

Site C (Benzylic Position): The

-protons of the methylene bridge. While thermodynamically acidic (

Reagent Selection Logic

| Target Site | Reagent System | Mechanism | Rationale |

| Ring (C2/C6) | n-BuLi / TMEDA | DoM (Kinetic Control) | TMEDA breaks n-BuLi hexamers into reactive dimers/monomers. The Li cation coordinates to the Fluorine lone pair, directing the base to the nearest ortho proton (C2). Low temp (-78°C) prevents equilibration to the benzylic position. |

| Benzylic ( | n-BuLi / KOtBu | Superbase (Thermodynamic) | The "Schlosser Base" generates a butylpotassium species in situ. The softer Potassium cation interacts strongly with the delocalized benzyl anion. This overcomes the DoM effect, favoring the thermodynamically stable benzylic metallation. |

Visualization: Decision Pathway

Figure 1: Divergent synthesis pathways controlled by base selection. Graphviz visualization of kinetic vs. thermodynamic reaction vectors.

Experimental Protocols

Protocol A: Directed Ortho Metalation (Ring Functionalization)

Objective: To install an electrophile at the C2 position (between F and Benzyl). Note: Due to steric crowding at C2, minor amounts of C6 lithiation may be observed.

Materials:

-

1-Benzyl-3-fluorobenzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

-

Anhydrous THF (0.5 M concentration relative to substrate)

-

Electrophile (e.g., DMF, MeI, CO2) (1.2 equiv)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under positive argon pressure.

-

Solvent Charge: Add anhydrous THF and TMEDA via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Base Activation: Add n-BuLi dropwise over 5 minutes. Stir for 10 minutes to form the n-BuLi/TMEDA complex.

-

Substrate Addition: Dissolve 1-benzyl-3-fluorobenzene in a minimal amount of THF and add dropwise to the base mixture.

-

Critical Checkpoint: The solution may turn a light yellow/orange color, indicating formation of the aryllithium species.

-

-

Metalation: Stir at -78°C for 1.5 hours . Do not allow the temperature to rise, as this may induce proton scrambling to the benzylic position.

-

Quench: Add the electrophile (neat or in THF) dropwise.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH4Cl.[1] Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Protocol B: Lateral Lithiation (Benzylic Functionalization)

Objective: To install an electrophile at the benzylic carbon (

Materials:

-

1-Benzyl-3-fluorobenzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv)[1]

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Anhydrous THF (0.5 M)

Procedure:

-

Superbase Preparation: In a flame-dried flask under argon, suspend KOtBu in anhydrous THF and cool to -78°C.

-

n-BuLi Addition: Add n-BuLi dropwise to the KOtBu suspension.

-

Observation: The mixture need not be homogeneous; the "LICKOR" reagent forms in situ.

-

-

Substrate Addition: Add 1-benzyl-3-fluorobenzene dropwise.

-

Metalation: Stir at -78°C for 1 hour, then allow the temperature to rise to -50°C for 30 minutes.

-

Rationale: The higher temperature ensures thermodynamic equilibration to the benzylic anion (often a deep red/brown color due to delocalization).

-

-

Cooling (Optional): Re-cool to -78°C before adding reactive electrophiles (like aldehydes) to minimize side reactions.

-

Quench: Add the electrophile rapidly.

-

Workup: Standard aqueous workup as described in Protocol A.

Data & Validation

Expected Results Table:

| Parameter | Protocol A (DoM) | Protocol B (Lateral) |

| Major Isomer | 2-Substituted-1-benzyl-3-fluorobenzene | |

| Minor Isomer | 6-Substituted (Ortho to F, Para to Benzyl) | Ring-substituted products (<5%) |

| Typical Yield | 75-85% | 80-90% |

| Key Diagnostic (NMR) | Loss of H-2 triplet (approx | Loss of benzylic H doublet/singlet integration |

Troubleshooting:

-

Low Yield in Protocol A: If C2 lithiation is sluggish due to sterics (benzyl group bulk), switch to s-BuLi (stronger base) at -78°C.

-

Scrambling: If mixtures of ring and chain products are observed in Protocol A, ensure the temperature remains strictly at -78°C and reduce reaction time to 45 minutes.

References

-

Schlosser, M. (1988).[2] "Superbases for organic synthesis". Pure and Applied Chemistry, 60(11), 1627–1634.[2] Link

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879–933. Link

-

Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes". Tetrahedron Letters, 37(36), 6551-6554.[3] Link[3]

-

Faigl, F., & Schlosser, M. (1991). "Scope and limitations of the 'optional site selectivity' principle: The metallation of 3-fluorotoluene and 3-fluoroanisole". Tetrahedron Letters, 32(28), 3369-3370. Link

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors

Topic: Advanced Synthetic Methodologies for Kinase Inhibitors: Heterocyclic Cores & Macrocyclization Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

From Privileged Heterocycles to Macrocyclic Architectures

Executive Summary & Strategic Context

The synthesis of kinase inhibitors has evolved from the random screening of ATP-mimetics to the rational design of highly selective precision medicines. Modern synthetic strategies must address two competing mandates: structural diversity to exploit unique pockets (e.g., the gatekeeper residue or solvent front) and synthetic convergence to allow rapid analog generation.

This guide focuses on two high-impact synthetic methodologies that define the current landscape of FDA-approved kinase inhibitors (e.g., Osimertinib, Lorlatinib, Pacritinib):

-

Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig): The industry standard for installing the critical "hinge-binding" motif.

-

Late-Stage Macrocyclization: A strategy to freeze bioactive conformations, reducing the entropic penalty of binding and improving selectivity.

The Synthetic Workflow: A Convergent Approach

Efficient kinase inhibitor discovery relies on a convergent synthesis where the "Scaffold" (often a bicyclic heterocycle) is functionalized late in the sequence.

Figure 1: Convergent synthetic workflow for next-generation kinase inhibitors, highlighting the transition from linear precursors to macrocyclic leads.

Core Protocol: Optimized Buchwald-Hartwig Amination

The formation of the C–N bond between a heteroaryl halide (the scaffold) and an amine (the solubilizing tail or hinge binder) is the most ubiquitous reaction in kinase chemistry. Standard SNAr conditions often fail with electron-rich or sterically hindered substrates, making Pd-catalysis essential.

Critical Parameters & Causality

-

Catalyst Precursor: Pd2(dba)3 or Pd(OAc)2. We prefer Pd2(dba)3 for its stability and reliable generation of Pd(0).

-

Ligand Selection:

-

BrettPhos / RuPhos: Excellent for primary amines and ensuring mono-arylation.

-

Xantphos: Preferred for heterocycles requiring high rigidity (bite angle ~111°) to prevent catalyst decomposition.

-

-

Base: NaOtBu (Sodium tert-butoxide) is standard, but Cs2CO3 is required for base-sensitive substrates.

Protocol: Coupling of 2-Chloro-4-aminopyrimidine (Scaffold) with Aniline Derivatives

Target Application: Synthesis of CDK or JAK inhibitor cores.

Materials:

-

Heteroaryl Chloride (1.0 equiv)

-

Aniline/Amine Partner (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2-5 mol%)

-

Ligand: Xantphos (4-10 mol%) or BrettPhos (for difficult substrates)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes. Why? Dissolved oxygen oxidizes the phosphine ligand, killing the catalytic cycle.

-

Charge Reagents: Add the Heteroaryl Chloride, Amine, Base, and Ligand to the vial.

-

Catalyst Addition: Add Pd2(dba)3 last. Cap the vial immediately and purge the headspace with Argon for 2 minutes.

-

Reaction: Heat the block to 100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride (M+H) and appearance of the product. If conversion stalls, add a second portion of catalyst/ligand (0.5x original loading).

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Advanced Architecture: Macrocyclization Strategies

Macrocyclization is increasingly used (e.g., Lorlatinib) to improve selectivity by restricting the molecule to its bioactive conformation, preventing it from binding to off-target kinases that require a different shape.

Comparison of Macrocyclization Methods

| Method | Key Reagents | Advantages | Limitations | Case Study |

| Ring-Closing Metathesis (RCM) | Grubbs II or Hoveyda-Grubbs | High functional group tolerance; forms C=C bond. | Requires terminal alkenes; Ru removal can be difficult. | Pacritinib |

| Macrolactamization | HATU, DIPEA | Uses standard peptide coupling; reliable. | High dilution required to avoid dimerization. | Lorlatinib |

| Intramolecular SNAr | K2CO3, DMSO/DMF | Atom economical; no heavy metals. | Limited to electron-deficient cores. | Early-stage leads |

Protocol: High-Dilution Macrolactamization

Target Application: "Closing the loop" on a linear kinase inhibitor precursor.

Materials:

-

Linear Precursor (containing carboxylic acid and amine termini)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

-

Dilution Factor: This is the critical variable. The reaction must be run at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular dimerization (polymerization).

-

Slow Addition: Dissolve the Linear Precursor and Base in half the total solvent volume. Dissolve HATU in the other half.

-

Syringe Pump: Add the HATU solution to the Precursor solution slowly via syringe pump over 4–6 hours at 0°C to RT.

-

Why? Keeping the instantaneous concentration of active ester low minimizes dimer formation.

-

-

Monitoring: Monitor by LCMS. Macrocyclization often results in a significant retention time shift due to the loss of polar surface area and increased lipophilicity.

-

Workup: Evaporate DMF (high vacuum). Redissolve in EtOAc, wash with 5% LiCl (aq) to remove residual DMF, followed by sat. NaHCO3 and Brine.

Figure 2: Thermodynamic logic of macrocyclization. Rigidifying the scaffold reduces the entropic cost of binding to the target while creating steric clashes with off-targets.

References & Authoritative Sources

-

Macrocyclization Strategies

-

Buchwald-Hartwig Amination Protocols

-

BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine."[10]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. (Foundational Reference).

-

-

Kinase Inhibitor Design Reviews

-

Laufer, S., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters, 2023.[8]

-

Sources

- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. amm-journal.org [amm-journal.org]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of a macrocyclization strategy in kinase inhibitor development [ouci.dntb.gov.ua]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the N-alkylation of Amines with 1-Benzyl-3-fluorobenzene

Abstract